4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
説明
特性
IUPAC Name |
4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4,6,10H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGLCYYFTWLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Oxidation-Reduction Sequential Protocol
The most widely documented method involves a two-step sequence: oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (Compound II ) to its 7,7-dioxide derivative (Compound III ), followed by reduction to yield Compound IV.
Oxidation of Compound II to Compound III
Reaction Conditions :
-
Reagents : Hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄·2H₂O) as a catalyst.
-
Solvent System : Ethyl acetate and water in a 8:1 ratio.
-
Temperature : Maintained below 20°C to prevent over-oxidation.
-
Workup : Excess H₂O₂ is quenched with aqueous sodium sulfite (Na₂SO₃), followed by filtration to isolate Compound III.
Reduction of Compound III to Compound IV
Reaction Conditions :
Alternative Reduction Strategies
While NaBH₄ is the standard reductant, other hydride donors such as lithium aluminum hydride (LiAlH₄) have been explored. However, NaBH₄ is preferred due to its milder reactivity and compatibility with the sulfonamide functional group.
Industrial-Scale Production
Scalability Challenges and Optimizations
Industrial synthesis mirrors laboratory protocols but requires stringent control over:
-
Temperature Gradients : Larger reaction volumes necessitate efficient cooling systems to maintain temperatures below 20°C during oxidation.
-
Catalyst Recovery : Sodium tungstate is recycled via filtration and reused in subsequent batches to reduce costs.
-
Purity Controls : Intermediate Compound III is purified via recrystallization from ethyl acetate/water before reduction to ensure >99% purity.
Case Study: Pilot Plant Synthesis
A pilot-scale synthesis (Example 2 in) produced 84 kg of Compound IV with the following parameters:
| Parameter | Value |
|---|---|
| Starting Material (III) | 95 kg |
| NaBH₄ | 7.5 kg |
| Methanol Volume | 400 L |
| Final Yield | 84 kg (88.4% yield) |
Analytical Validation of Synthetic Intermediates
Characterization of Compound III
化学反応の分析
Types of Reactions
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different intermediates useful in pharmaceutical synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors for reduction and halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions are intermediates that are further used in the synthesis of pharmaceutical agents, such as dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma .
科学的研究の応用
Therapeutic Applications
1.1 Glaucoma Treatment
Dorzolamide is widely used as a topical carbonic anhydrase inhibitor in the management of glaucoma. By inhibiting carbonic anhydrase II in the ciliary body, it reduces aqueous humor production, thereby lowering intraocular pressure (IOP). Clinical studies have demonstrated its efficacy in reducing IOP in patients with open-angle glaucoma and ocular hypertension.
1.2 Combination Therapy
Dorzolamide is often used in combination with other medications such as timolol to enhance therapeutic effects. Studies indicate that this combination therapy can provide superior IOP reduction compared to monotherapy. The synergistic effects of carbonic anhydrase inhibition and beta-blockade are particularly beneficial for patients who do not achieve adequate control with single agents.
Pharmacokinetics and Pharmacodynamics
3.1 Absorption and Distribution
Dorzolamide is rapidly absorbed following topical administration. Its pharmacokinetic profile indicates significant penetration into ocular tissues, which is essential for its therapeutic efficacy.
3.2 Metabolism
The compound undergoes hepatic metabolism primarily through carbonic anhydrase-mediated pathways. Understanding its metabolic pathways is critical for assessing potential drug interactions and side effects.
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness and safety of Dorzolamide:
- Trial 1 : A randomized controlled trial involving 500 patients demonstrated that Dorzolamide significantly reduced IOP compared to placebo over a 12-week period.
- Trial 2 : A long-term study assessed the safety profile of Dorzolamide when used in combination with timolol. Results indicated a favorable safety profile with minimal adverse effects.
Future Applications and Research Directions
Recent studies have suggested potential applications beyond ophthalmology:
5.1 Neuroprotection
Emerging research indicates that Dorzolamide may possess neuroprotective properties due to its ability to modulate intracellular pH levels. This could open avenues for research into its use in neurodegenerative diseases.
5.2 Cancer Therapeutics
Investigations into the role of carbonic anhydrases in tumor microenvironments suggest that Dorzolamide may have applications in oncology by inhibiting tumor growth through pH regulation.
Data Table: Summary of Key Findings
作用機序
The mechanism of action of 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of dorzolamide, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets and pathways involved are primarily related to the inhibition of carbonic anhydrase, an enzyme crucial in regulating intraocular pressure .
類似化合物との比較
Dorzolamide Hydrochloride
Chemical Name: (4S,6S)-4-Ethylamino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride Molecular Formula: C₁₀H₁₆N₂O₄S₃·HCl Molecular Weight: 360.90 g/mol Key Differences:
- Substituent at Position 4: Ethylamino group (-NHCH₂CH₃) instead of hydroxyl (-OH).
- Stereochemistry : Specific (4S,6S) configuration ensures optimal binding to carbonic anhydrase isoforms .
- Pharmacological Activity : Approved as a topical CAI, reducing intraocular pressure by inhibiting aqueous humor production .
Dorzolamide Impurity B
Chemical Name: (4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Molecular Formula: C₁₀H₁₆N₂O₄S₃ Molecular Weight: 324.44 g/mol Key Differences:
Dorzolamide Impurity D
Chemical Name: (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Molecular Formula: C₈H₁₂N₂O₄S₃ Molecular Weight: 324.44 g/mol Key Differences:
- Substituent at Position 4: Amino group (-NH₂) instead of ethylamino or hydroxyl.
- Role: Intermediate in dorzolamide synthesis; further alkylation introduces the ethylamino group .
MK-927 (Historical Candidate)
Chemical Name: 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Key Differences:
- Substituent at Position 4 : Isobutyl group (-NHCH₂CH(CH₃)₂) for enhanced lipophilicity.
- Historical Context : Early CAI candidate with systemic side effects, prompting development of topical agents like dorzolamide .
Structural and Pharmacological Comparison
| Compound | Substituent (Position 4) | Stereochemistry | Molecular Weight (g/mol) | Pharmacological Role |
|---|---|---|---|---|
| Target Compound | -OH | N/A | 297.37 | Dorzolamide synthesis intermediate |
| Dorzolamide Hydrochloride | -NHCH₂CH₃ | (4S,6S) | 360.90 | Active CAI (topical) |
| Dorzolamide Impurity B | -NHCH₂CH₃ | (4RS,6SR) | 324.44 | Process impurity |
| Dorzolamide Impurity D | -NH₂ | (4S,6S) | 324.44 | Synthesis intermediate |
| MK-927 | -NHCH₂CH(CH₃)₂ | N/A | ~340 | Discontinued systemic CAI |
Pharmacological Insights :
- The ethylamino group in dorzolamide enhances CAI potency by forming hydrogen bonds with carbonic anhydrase II .
- Hydroxyl or amino groups (as in the target compound and Impurity D) reduce binding affinity, relegating these to intermediate roles .
- Stereochemical purity is critical: Impurity B’s racemic form lacks therapeutic efficacy .
Industrial and Regulatory Considerations
- Synthesis Optimization : Green chemistry approaches (e.g., solvent-free reactions) are being explored to improve yields of intermediates like the target compound .
- Regulatory Compliance : Impurities (e.g., B and D) are tightly controlled per ICH guidelines, with pharmacopeial reference standards available .
- Supply Chain Dynamics : Production of such intermediates is concentrated in India and China, though geopolitical shifts are driving diversification .
生物活性
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, also known as a derivative of thienothiopyran, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. This article delves into its biological activity, synthesis processes, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H10O3S2 |
| Molecular Weight | 218.29 g/mol |
| Density | 1.462 g/cm³ |
| Boiling Point | 433.3 ± 45.0 °C |
| Flash Point | 215.9 ± 28.7 °C |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. These enzymes are critical in regulating bicarbonate and pH levels in various tissues, including the eye. By inhibiting these enzymes, the compound reduces intraocular pressure, making it beneficial for glaucoma treatment.
Antimicrobial Activity
Research has indicated that derivatives of thienothiopyran exhibit antimicrobial properties. For instance, compounds similar to 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran have shown significant activity against various bacterial strains in vitro. This suggests potential applications in treating bacterial infections.
Antitumor Properties
In vitro studies have demonstrated that certain thienothiopyran derivatives possess antitumor activity against specific cancer cell lines. The effectiveness varies based on the specific modifications to the thienothiopyran structure, indicating a need for further exploration into structure-activity relationships.
Case Studies
- Dorzolamide Synthesis : A notable application of this compound is its role as an intermediate in the synthesis of dorzolamide. The synthesis involves several steps that utilize this compound to achieve high yields of the active pharmaceutical ingredient (API) .
- Antimicrobial Testing : In a study published in MDPI, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms and potential therapeutic uses .
Research Findings
Recent studies have focused on optimizing the synthesis process of this compound to enhance yield and purity. Techniques such as chiral resolution and microbiological synthesis have been explored to produce enantiomerically pure forms that may exhibit enhanced biological activity .
Summary of Research Findings
Q & A
What synthetic routes are established for 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, and how do they address stereochemical control?
Basic Research Question
The compound is synthesized via reductive amination and Ritter reactions. A key method involves sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) to reduce the acetamide precursor, ensuring retention of chirality in the thieno-thiopyran backbone . Another route employs a stereospecific Ritter reaction, where sulfone oxygen stabilizes intermediates to achieve double inversion, preserving enantiomeric purity . For structural confirmation, X-ray crystallography and chiral HPLC (e.g., Chiralpak® AD-H column with hexane:ethanol mobile phase) are critical to verify stereochemistry .
How can researchers resolve and quantify impurities in this compound samples?
Advanced Analytical Question
Impurity profiling requires reversed-phase HPLC with phenylhexyl columns (e.g., ACE Excel 3 C18-PFP, 150 × 4.6 mm) and gradient elution (0.1% trifluoroacetic acid in water:acetonitrile). Key impurities include:
Method validation should include forced degradation studies (acid/base hydrolysis, oxidation) to assess stability-indicating properties .
What challenges arise in achieving enantioselective synthesis of this compound, and how are they mitigated?
Advanced Synthetic Chemistry Question
The Ritter reaction’s tendency for stereochemical scrambling is a major hurdle. Computational modeling (DFT studies) reveals that sulfone oxygen transannular stabilization minimizes racemization during sp²-hybridized intermediate formation . Optimizing reaction conditions (e.g., low temperature, controlled protonation) and using chiral auxiliaries (e.g., (R)-3-hydroxybutyrate derivatives) enhance enantiomeric excess (ee >98%) .
What pharmacological assays are used to evaluate this compound’s activity?
Basic Pharmacological Question
Carbonic anhydrase (CA) inhibition is assessed via in vitro enzymatic assays using human recombinant CA-II/IV isoforms. The compound’s IC₅₀ is determined by monitoring CO₂ hydration rates spectrophotometrically (λ = 348 nm) with 4-nitrophenyl acetate as substrate . Comparative studies against dorzolamide (parent drug) clarify structure-activity relationships, particularly the role of the 4-hydroxy group in binding affinity .
How can green chemistry principles be applied to optimize its synthesis?
Advanced Process Chemistry Question
Solvent-free mechanochemical synthesis and continuous flow reactors reduce waste and improve atom economy. Catalytic methods (e.g., Bi(III)-catalyzed cyclization) replace stoichiometric reagents, while microwave-assisted reactions shorten reaction times (e.g., from 24h to 2h for key intermediates) . Lifecycle assessment (LCA) metrics, such as E-factor and PMI, guide process sustainability .
How should researchers address contradictory data in stereochemical assignments?
Advanced Data Analysis Question
Conflicting stereochemical results (e.g., NMR vs. chiral HPLC) require multi-technique validation:
- NOESY NMR : Correlates spatial proximity of protons to confirm ring conformation.
- Single-crystal X-ray diffraction : Resolves absolute configuration unambiguously .
- Electronic Circular Dichroism (ECD) : Matches experimental spectra with DFT-simulated curves to confirm enantiomers .
What computational tools predict the compound’s physicochemical properties and environmental fate?
Advanced Environmental Chemistry Question
QSAR models (e.g., EPI Suite™) estimate logP (1.8–2.3), water solubility (2.1 mg/L at 25°C), and biodegradability. Molecular dynamics simulations (Amber/GROMACS) assess membrane permeability, critical for ocular drug design . Environmental risk assessments use REACH data to model aquatic toxicity (EC₅₀ for Daphnia magna: 3.85 mg/L) .
How is the compound characterized as a reference standard?
Basic Quality Control Question
Pharmacopeial standards (e.g., USP, EP) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
